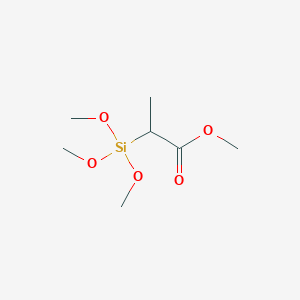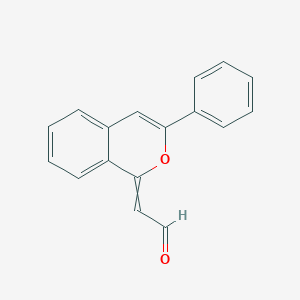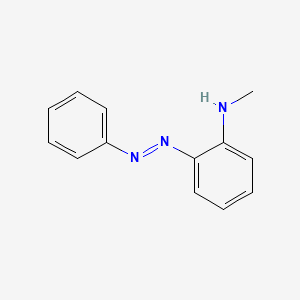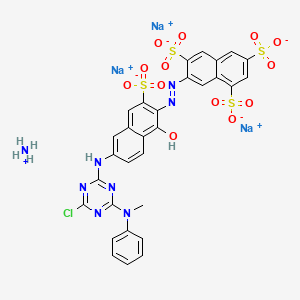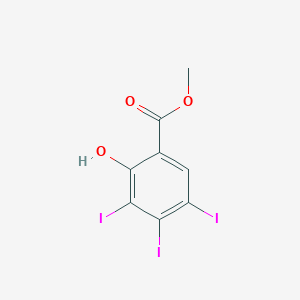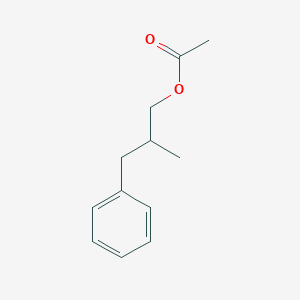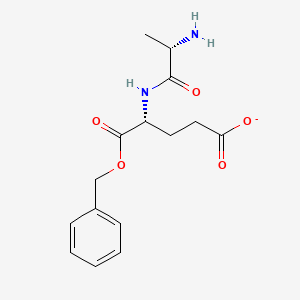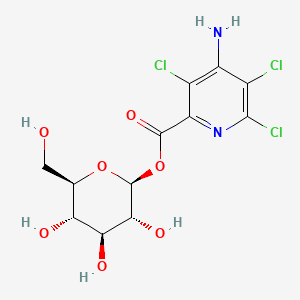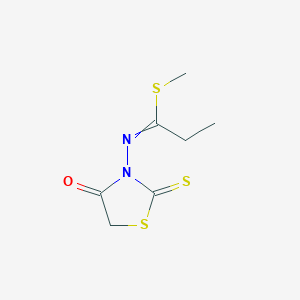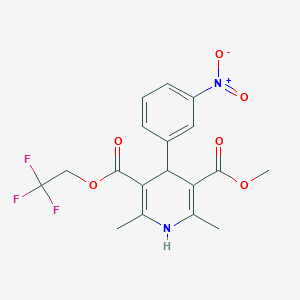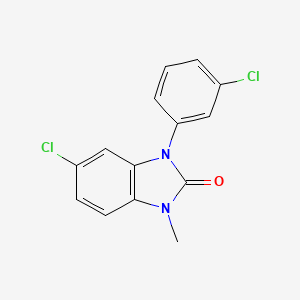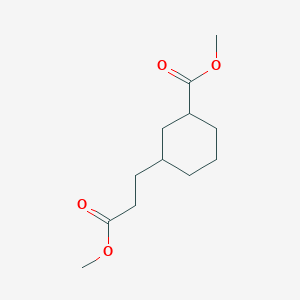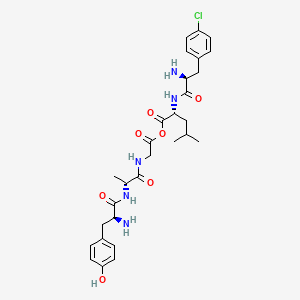
Enkephalin-leu, (ala(2)-Cl-phe(4))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin-leu, (ala(2)-Cl-phe(4))- is a synthetic analog of the naturally occurring opioid peptide, leucine-enkephalin. Leucine-enkephalin is an endogenous opioid peptide neurotransmitter with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, found naturally in the brains of many animals, including humans . This compound is designed to mimic the effects of leucine-enkephalin while potentially offering enhanced stability and efficacy.
準備方法
The synthesis of Enkephalin-leu, (ala(2)-Cl-phe(4))- involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of deprotection and coupling reactions. The specific conditions for each step, including the choice of protecting groups and coupling reagents, can vary depending on the desired properties of the final product .
化学反応の分析
Enkephalin-leu, (ala(2)-Cl-phe(4))- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Substitution reactions can occur at the phenylalanine residue, particularly if it is halogenated. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
科学的研究の応用
Enkephalin-leu, (ala(2)-Cl-phe(4))- has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: Researchers use it to investigate the role of opioid peptides in cellular signaling and neurotransmission.
Medicine: It serves as a potential therapeutic agent for pain management, given its opioid-like properties.
作用機序
Enkephalin-leu, (ala(2)-Cl-phe(4))- exerts its effects by binding to opioid receptors, specifically the μ- and δ-opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. The overall effect is the modulation of neurotransmitter release, leading to analgesia and other opioid-like effects .
類似化合物との比較
Enkephalin-leu, (ala(2)-Cl-phe(4))- can be compared to other opioid peptides such as:
Met-enkephalin: Another endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Met.
Dynorphin: A class of opioid peptides that includes dynorphin A and B, which have higher affinity for κ-opioid receptors.
β-Endorphin: A longer peptide derived from pro-opiomelanocortin with potent analgesic properties. The uniqueness of Enkephalin-leu, (ala(2)-Cl-phe(4))- lies in its synthetic modifications, which aim to enhance its stability and receptor selectivity compared to its natural counterparts
特性
CAS番号 |
77062-77-2 |
|---|---|
分子式 |
C29H38ClN5O7 |
分子量 |
604.1 g/mol |
IUPAC名 |
[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl] (2R)-2-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C29H38ClN5O7/c1-16(2)12-24(35-28(40)23(32)13-18-4-8-20(30)9-5-18)29(41)42-25(37)15-33-26(38)17(3)34-27(39)22(31)14-19-6-10-21(36)11-7-19/h4-11,16-17,22-24,36H,12-15,31-32H2,1-3H3,(H,33,38)(H,34,39)(H,35,40)/t17-,22+,23+,24-/m1/s1 |
InChIキー |
GTPLKLINKMMPNH-XECWOPBBSA-N |
異性体SMILES |
C[C@H](C(=O)NCC(=O)OC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)Cl)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)OC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CC2=CC=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


